N-[(1R)-1-(Hydroxymethyl)-2-phenylethyl]urea

Pharmaceutical Analysis Impurity Profiling UPLC Method Validation

N-[(1R)-1-(Hydroxymethyl)-2-phenylethyl]urea (CAS 275378-91-1), systematically named (R)-1-(1-Hydroxy-3-phenylpropan-2-yl)urea, is a chiral phenylalaninol-derived urea that serves as a key process-related impurity and reference standard for the wakefulness-promoting agent Solriamfetol. This compound belongs to the class of phenylalkylamine urea derivatives and is generated during the synthesis of Solriamfetol via the reaction of D-phenylalaninol with cyanate ion.

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
CAS No. 275378-91-1
Cat. No. B15218980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1R)-1-(Hydroxymethyl)-2-phenylethyl]urea
CAS275378-91-1
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(CO)NC(=O)N
InChIInChI=1S/C10H14N2O2/c11-10(14)12-9(7-13)6-8-4-2-1-3-5-8/h1-5,9,13H,6-7H2,(H3,11,12,14)/t9-/m1/s1
InChIKeyNJVZDURTFWBXAM-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(1R)-1-(Hydroxymethyl)-2-phenylethyl]urea (Solriamfetol Impurity F) – A Critical Reference Standard for Dopamine/Norepinephrine Reuptake Inhibitor Analysis


N-[(1R)-1-(Hydroxymethyl)-2-phenylethyl]urea (CAS 275378-91-1), systematically named (R)-1-(1-Hydroxy-3-phenylpropan-2-yl)urea, is a chiral phenylalaninol-derived urea that serves as a key process-related impurity and reference standard for the wakefulness-promoting agent Solriamfetol [1]. This compound belongs to the class of phenylalkylamine urea derivatives and is generated during the synthesis of Solriamfetol via the reaction of D-phenylalaninol with cyanate ion [1]. As a fully characterized reference standard compliant with ICH and pharmacopeial guidelines, it is indispensable for method validation, quality control, and regulatory submissions (ANDA/DMF) in pharmaceutical development [2].

N-[(1R)-1-(Hydroxymethyl)-2-phenylethyl]urea – Why Generic Analogs Cannot Replace a Specified Impurity Reference Standard


Substituting N-[(1R)-1-(Hydroxymethyl)-2-phenylethyl]urea with readily available structural analogs such as D-phenylalaninol, N-acetyl solriamfetol, or (S)-enantiomer urea is analytically invalid and scientifically indefensible. The target compound's unique urea linkage at the (R)-configured carbon center produces a distinct chromatographic retention profile, as evidenced by a Relative Retention Time (RRT) of 1.6 relative to the Solriamfetol API peak under validated UPLC conditions [1]. This specific RRT is critical for system suitability testing and impurity identification; no other in-class impurity (e.g., Imp. 2 at RRT 2.7 or Imp. 6 at RRT 4.1) can be used interchangeably to confirm the presence of Impurity F in drug substance batches [1]. Furthermore, the compound's predicted logP of 1.35–1.50 differentiates it from the more hydrophilic Solriamfetol (XLogP 0.49) and phenylalaninol (predicted logP 0.70–0.77), directly impacting extraction recovery and peak shape in reversed-phase methods [2]. Procurement of an unqualified analog risks method failure during regulatory inspection due to mismatched retention time, spectral properties, and purity profile.

N-[(1R)-1-(Hydroxymethyl)-2-phenylethyl]urea – Quantitative Differentiation Evidence Against Closest Analogs for Procurement Decisions


Chromatographic Differentiation: Relative Retention Time (RRT) vs. Solriamfetol API and Other Process Impurities

Under the validated UPLC-UV conditions described by Al-Rifai et al. (2023), the target compound (Imp. 1) exhibits a Relative Retention Time (RRT) of 1.6 relative to the Solriamfetol API peak. This is quantitatively distinct from all other characterized Solriamfetol process impurities: Imp. 8 (RRT 2.1), Imp. 2 (RRT 2.7), and Imp. 6 (RRT 4.1) [1]. This specific RRT value serves as the primary identifier for this impurity in pharmacopeial monographs and validated analytical methods, making it irreplaceable for system suitability and identity confirmation.

Pharmaceutical Analysis Impurity Profiling UPLC Method Validation

Predicted Lipophilicity Differential vs. Solriamfetol API: Impact on Method Development

The predicted partition coefficient (logP) of the target compound is reported as 1.3495 (ChemSrc) to 1.46 (PMC data), whereas Solriamfetol's XLogP is 0.49 [1]. This 0.86–0.97 log unit difference indicates that the impurity is significantly more lipophilic than the API.

Physicochemical Characterization Lipophilicity Reversed-Phase Chromatography

Exact Mass Differentiation from Solriamfetol API for Mass Spectrometric Detection

The target compound and Solriamfetol are constitutional isomers with the same molecular formula (C₁₀H₁₄N₂O₂) and monoisotopic mass (194.106 Da) but distinct fragmentation patterns. Al-Rifai et al. confirmed the structure of Imp. 1 via HRMS with a molecular ion [M+H]⁺ of m/z = 195.1123 [1].

Mass Spectrometry Impurity Identification LC-MS

Absence of Dopamine/Norepinephrine Reuptake Inhibitory Activity vs. Solriamfetol API

While Solriamfetol (carbamate) is a dual dopamine/norepinephrine reuptake inhibitor, the target urea impurity (Imp. 1) is classified as a process-related impurity without intended pharmacological activity [1]. Its structural difference (urea bond replacing the carbamate ester) eliminates the reuptake inhibition pharmacophore.

Pharmacological Selectivity Impurity Qualification Genotoxicity Assessment

Purity and Characterization Data: Regulatory Reference Standard Qualification

Suppliers such as Veeprho and Pharmaffiliates provide this compound as a fully characterized reference standard with detailed Certificates of Analysis (COA) including HPLC purity (typically ≥98%), 1H/13C NMR, HRMS, and FT-IR data, compliant with USP, EP, and ICH guidelines [1][2].

Reference Standard Pharmacopeial Compliance Method Validation

Chiral Identity: (R)-Enantiomer Purity vs. Racemic or (S)-Enantiomer Contamination Risk

The target compound is the (R)-enantiomer derived from D-phenylalaninol. The (S)-enantiomer is a distinct chemical entity potentially arising from L-phenylalaninol contamination. Capillary electrophoresis methods using sulfated gamma-cyclodextrin have achieved baseline separation of phenylalaninol enantiomers, and similar chiral selectivity principles apply to the urea derivative [1].

Chiral Purity Enantiomeric Separation Regulatory Control

N-[(1R)-1-(Hydroxymethyl)-2-phenylethyl]urea – Key Application Scenarios for Quality Control and Regulatory Filings


Analytical Method Development and Validation for Solriamfetol Drug Substance

As a primary process-related impurity, N-[(1R)-1-(Hydroxymethyl)-2-phenylethyl]urea is used to demonstrate system suitability and specificity in UPLC-UV methods. Its RRT of 1.6 serves as a critical checkpoint for column performance and mobile phase composition [1]. Method validation parameters (linearity, accuracy, LOD/LOQ) are established using this exact standard to meet ICH Q2(R1) requirements.

Impurity Profiling and Batch Release Testing in QC Laboratories

Quality control laboratories employ this reference standard to quantify Impurity F levels in Solriamfetol API and finished dosage forms (Sunosi® 75 mg and 150 mg tablets). The certified purity (≥98%) and comprehensive characterization data ensure reliable quantitation against the ICH Q3A threshold of 0.10% for unspecified impurities [1][2].

Regulatory Submission Support (ANDA, DMF, NDA)

Pharmaceutical manufacturers include this impurity reference standard in Drug Master Files (DMFs) and Abbreviated New Drug Applications (ANDAs) to demonstrate control of the urea process impurity. The standard's compliance with USP/EP guidelines ensures regulatory acceptance [1].

Stability-Indicating Method Development and Forced Degradation Studies

The urea impurity may form under basic hydrolysis conditions from Solriamfetol or its intermediates. This reference standard is used to identify and quantify degradation products in stress studies, ensuring the stability-indicating nature of the analytical method [1].

Quote Request

Request a Quote for N-[(1R)-1-(Hydroxymethyl)-2-phenylethyl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.